N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group - a functional group with the formula R1C(O)N(R2)C(O)R3. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The compound contains several functional groups, including a fluorophenoxy group, a methoxy group, and an oxalamide group. These groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its polarity .Mechanism of Action
N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide works by binding to the benzodiazepine site on GABA-A receptors, which enhances the activity of these receptors. This leads to an increase in the inhibitory effects of GABA in the brain, which can have a calming effect on the nervous system. This compound has also been shown to have some affinity for other ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in relation to its effects on GABA-A receptors. These effects include an increase in the binding of GABA to the receptor, an increase in the opening time of the receptor channel, and an increase in the amplitude of the chloride current that flows through the channel. These effects can lead to a number of physiological responses, including sedation, anxiolysis, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is its ability to selectively modulate the activity of GABA-A receptors, which can be useful in studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency compared to other benzodiazepine compounds. This can make it difficult to achieve the desired effects at lower concentrations, which can be problematic in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Another area of interest is its potential use in the development of new drugs that target GABA-A receptors. Finally, there is also interest in studying the effects of this compound on other ion channels, particularly voltage-gated calcium channels and NMDA receptors.
Synthesis Methods
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-5-methylphenol with oxalyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-4-fluoroaniline to form the intermediate product. Finally, the intermediate is reacted with ethylene glycol to form the final product, this compound.
Scientific Research Applications
N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has been studied extensively for its potential use in research applications, particularly in the field of neuroscience. One of the primary areas of interest is its ability to modulate the activity of certain ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and other behavioral responses.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-9-10-25-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFHHOBWLYORA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.